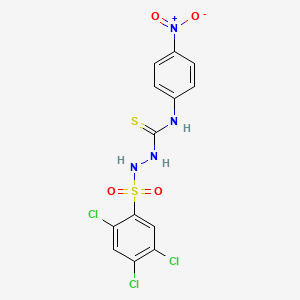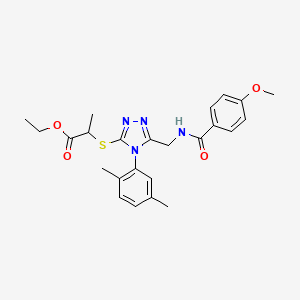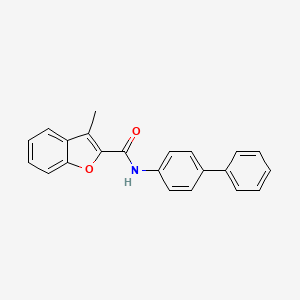
3-methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide, also known as MPBC, is a synthetic compound that has gained significant interest in scientific research due to its potential therapeutic applications. MPBC belongs to the class of benzofuran derivatives and has shown promising results in various studies related to cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
Metabolic and Disposition Studies
Disposition and Metabolism of SB-649868 : This study focuses on the metabolism and disposition of SB-649868, a novel orexin 1 and 2 receptor antagonist, in humans. The research highlights the drug's elimination mainly via feces, with minimal urinary excretion. It emphasizes the drug's extensive metabolism, with the benzofuran ring being a significant site for metabolic modifications (Renzulli et al., 2011).
Synthesis and Biological Activity
Synthesis of N-phenyl-N-(3-(piperidin-1-yl)propyl)benzofuran-2-carboxamides : This research outlines the synthesis of benzofuran-2-carboxamide ligands, highlighting their high affinity for sigma-1 receptors. The study demonstrates the chemical process involved in synthesizing these ligands, showcasing their potential for further pharmacological exploration (Marriott et al., 2012).
Antimicrobial and Antipathogenic Activities
Synthesis, Characterization and in vitro Antimicrobial Screening : This study presents the synthesis of benzofuran-2-yl derivatives and their evaluation for antibacterial activity. The research underscores the potential of these compounds in developing novel antimicrobial agents with specific efficacy against various bacterial strains (Idrees et al., 2020).
Chemical Properties and Antioxidant Activities
A Novel 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide : This paper discusses the structural analysis and antioxidant activity of a novel benzamide derivative. The study combines X-ray diffraction, IR spectroscopy, and DFT calculations to detail the compound's molecular structure and its potential antioxidant properties (Demir et al., 2015).
Propriétés
IUPAC Name |
3-methyl-N-(4-phenylphenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17NO2/c1-15-19-9-5-6-10-20(19)25-21(15)22(24)23-18-13-11-17(12-14-18)16-7-3-2-4-8-16/h2-14H,1H3,(H,23,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEJCPVJCMRNNIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(=O)NC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

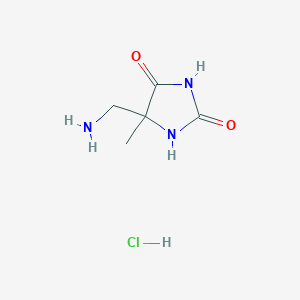
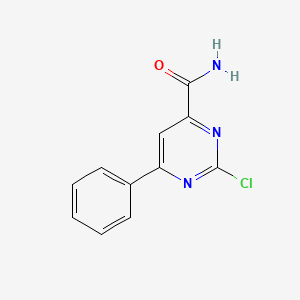
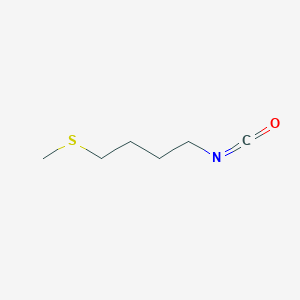
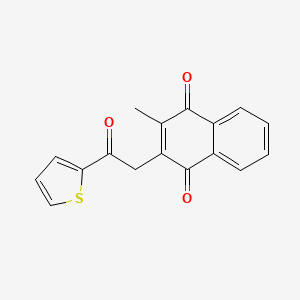
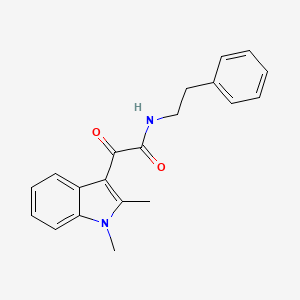
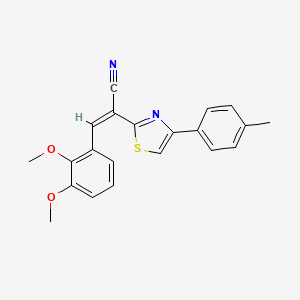
![2-(3,4-dimethyl-N-methylsulfonylanilino)-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2355613.png)
![rel-[(2R,3S)-2-(1-methyl-1H-pyrazol-4-yl)oxolan-3-yl]methanamine](/img/structure/B2355614.png)
![N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1-phenylmethanesulfonamide](/img/structure/B2355618.png)
![N-(4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5-nitrothiophene-2-carboxamide hydrochloride](/img/structure/B2355620.png)
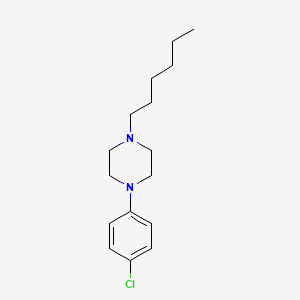
![4-chloro-N-[4-(dimethylamino)phenyl]-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2355625.png)
